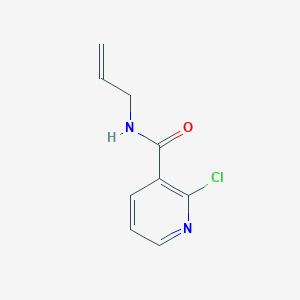

N-Allyl-2-chloronicotinamide

Description

N-Allyl-2-chloronicotinamide is a nicotinamide derivative characterized by a chlorinated pyridine ring and an allyl group (-CH₂CHCH₂) attached to the amide nitrogen.

Properties

IUPAC Name |

2-chloro-N-prop-2-enylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h2-4,6H,1,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXLOORDWUCSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407839 | |

| Record name | N-ALLYL-2-CHLORONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545372-93-8 | |

| Record name | N-ALLYL-2-CHLORONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-chloronicotinamide typically involves the reaction of 2-chloronicotinic acid with allylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-chloronicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The amide bond in N-Allyl-2-chloronicotinamide can be hydrolyzed to produce 2-chloronicotinic acid and allylamine.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Acids or Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Biological Activities

N-Allyl-2-chloronicotinamide exhibits several biological activities that make it a candidate for further research in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-Allyl-2-chloronicotinamide. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and SK-MEL-28. The mechanism of action involves the inhibition of key kinases associated with cancer proliferation, such as BRAF and MEK2, which are critical in signaling pathways for cell growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that derivatives of N-Allyl-2-chloronicotinamide possess activity against various microbial species, including Escherichia coli and Candida albicans. Molecular docking studies suggest strong binding interactions between these compounds and microbial receptors, indicating a potential for development as antimicrobial agents .

Synthesis and Characterization

The synthesis of N-Allyl-2-chloronicotinamide can be achieved through various chemical reactions, including nucleophilic substitution and cycloaddition methods. The characterization of synthesized compounds typically involves spectroscopic techniques such as NMR and mass spectrometry to confirm their structures.

Reaction Mechanisms

For example, the synthesis may involve a 1,3-dipolar cycloaddition reaction where allylated precursors react with nitrile oxides to form the desired product . The regioselectivity of these reactions can be influenced by the electronic properties of substituents on the allyl group.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-Allyl-2-chloronicotinamide derivatives. Studies have shown that modifications to the nitrogen or chlorine substituents significantly affect biological activity.

Key Modifications

- Allyl Substituents : Variations in the allyl group can enhance cytotoxicity against cancer cells.

- Chlorine Positioning : The position of chlorine on the nicotinamide ring influences binding affinity to target proteins involved in disease pathways .

Case Studies

Several case studies illustrate the practical applications of N-Allyl-2-chloronicotinamide:

In Vivo Studies

In vivo evaluations have demonstrated that certain derivatives exhibit promising anti-cancer activity without significant toxicity to normal tissues. For instance, compound 1901 showed a notable tumor inhibition rate in mouse models while maintaining organ health .

Clinical Relevance

Given its potential as an inhibitor of critical pathways in diseases like cancer and infections, further clinical studies are warranted to evaluate its therapeutic efficacy in humans.

Mechanism of Action

The mechanism of action of N-Allyl-2-chloronicotinamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Key Observations:

However, its discontinuation contrasts with the commercial availability of simpler derivatives like 2-chloronicotinamide . Benzyloxy and indolinyl-acetyl substituents (e.g., in and ) enhance molecular complexity and lipophilicity, which correlate with biological activity. For example, N-(benzyloxy)-2-chloronicotinamide exhibits herbicidal properties due to its ability to disrupt plant growth regulators.

Thermal Stability :

- The parent compound, 2-chloronicotinamide, has a defined melting range (162–166°C), while 2-chloronicotinic acid decomposes at 175°C, likely due to decarboxylation. N-Allyl-2-chloronicotinamide’s stability remains uncharacterized but may be lower due to the allyl group’s steric effects.

Commercial and Research Status

Discontinuation of N-Allyl-2-chloronicotinamide :

CymitQuimica’s catalog (2025) lists this compound as discontinued across all quantities, possibly due to low demand or synthetic hurdles. In contrast, 2-chloronicotinamide remains available at >95% purity, reflecting its utility as a versatile intermediate.Emerging Derivatives : Research focuses on structurally complex variants (e.g., indolinyl-acetyl derivatives) for targeted applications, underscoring the importance of substituent engineering in modulating bioactivity and stability.

Biological Activity

N-Allyl-2-chloronicotinamide (NAC) is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore the biological activity of NAC, summarizing key research findings, including data tables and case studies.

Chemical Structure and Properties

NAC is a derivative of 2-chloronicotinamide, with an allyl group attached to the nitrogen atom. Its chemical formula is CHClNO, and it has been studied for its interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that NAC exhibits notable antimicrobial properties. A study evaluating various substituted cinnamic anilides, including NAC, showed promising activity against gram-positive bacteria and mycobacterial strains. Specifically, compounds with halogen substitutions, such as chlorine, often displayed enhanced antibacterial efficacy compared to their non-halogenated counterparts .

Table 1: Antimicrobial Activity of N-Allyl-2-chloronicotinamide

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, NAC has been evaluated for its cytotoxic properties against various cancer cell lines. Studies indicate that NAC can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal mammalian cells. This selectivity makes it a candidate for further investigation as a potential anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the viability of several cancer cell lines exposed to NAC. The results indicated a dose-dependent decrease in cell viability:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Concentration Range : 0-100 µM.

Results Summary :

- HeLa Cells : IC = 30 µM

- MCF-7 Cells : IC = 25 µM

- A549 Cells : IC = 35 µM

These findings suggest that NAC possesses significant potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

The mechanism through which NAC exerts its biological effects is not fully understood but is believed to involve the inhibition of specific enzymes or pathways critical for bacterial survival and cancer cell proliferation. Preliminary studies suggest that NAC may interfere with nucleic acid synthesis or disrupt cellular signaling pathways involved in growth and survival.

Structure-Activity Relationship (SAR)

The structural modifications of NAC play a crucial role in its biological activity. The presence of the allyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the chloronicotinamide moiety is essential for antimicrobial activity, as evidenced by comparative studies with other derivatives lacking this functional group .

Table 2: Structure-Activity Relationship Insights

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-Allyl-2-chloronicotinamide | Allyl group + Chlorine | High antibacterial activity |

| 2-Chloronicotinamide | Chlorine only | Moderate antibacterial activity |

| N-Methyl-2-chloronicotinamide | Methyl substitution | Low antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.